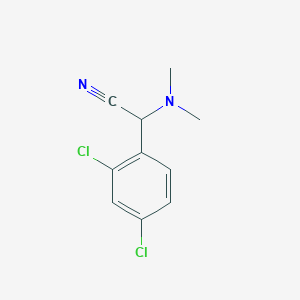

(2,4-Dichlorophenyl)(dimethylamino)acetonitrile

Description

(2,4-Dichlorophenyl)(dimethylamino)acetonitrile is a nitrile derivative featuring a 2,4-dichlorophenyl group and a dimethylamino substituent linked via an acetonitrile backbone. The chlorine atoms enhance lipophilicity and electron-withdrawing effects, while the dimethylamino group introduces basicity and steric bulk, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-(dimethylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)8-4-3-7(11)5-9(8)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIKLOJHWDSJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231941 | |

| Record name | 2,4-Dichloro-α-(dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15190-71-3 | |

| Record name | 2,4-Dichloro-α-(dimethylamino)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-α-(dimethylamino)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(dimethylamino)acetonitrile typically involves the reaction of 2,4-dichlorobenzyl bromide with sodium cyanide in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (2,4-Dichlorophenyl)(dimethylamino)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(dimethylamino)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium cyanide and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of (2,4-Dichlorophenyl)(dimethylamino)acetonitrile, which can be further utilized in different applications.

Scientific Research Applications

(2,4-Dichlorophenyl)(dimethylamino)acetonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(dimethylamino)acetonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Positional Isomers of Chlorinated Phenylacetonitriles

Table 1: Key Properties of Chlorinated Phenylacetonitrile Derivatives

Key Observations :

- Electronic Effects : The 2,4-dichloro substitution creates stronger electron-withdrawing effects compared to 3,4-dichloro isomers, enhancing electrophilicity at the nitrile group .

- Biological Activity : 2,4-Dichlorophenyl derivatives exhibit superior enzyme inhibition (e.g., COX-2) due to optimal steric alignment in binding pockets .

Substituent Variants: Dimethylamino vs. Other Functional Groups

Table 2: Impact of Substituents on Acetonitrile Derivatives

| Compound Name | Substituent | Molecular Weight | Dipole Moment (Debye) | LogP | Notable Properties |

|---|---|---|---|---|---|

| (2,4-DCPh)(dimethylamino)acetonitrile | Dimethylamino | ~220.66* | 4.2 (estimated) | 2.8 | Enhanced solubility in polar solvents |

| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | Dimethylamino + nitro | 252.14 | 6.5 | 1.2 | High reactivity in SNAr reactions |

| 2-(2,4-DCPh)-3-[4-(dimethylamino)phenyl]propenenitrile | Propenenitrile + dimethylamino | 307.17 | 5.1 | 3.5 | Conjugated system for UV activity |

Key Observations :

- Solubility: The dimethylamino group improves aqueous solubility compared to nitro-substituted analogs, which exhibit lower LogP values due to polar nitro groups .

- Spectroscopic Features : Propenenitrile derivatives show distinct UV-Vis absorption peaks (λmax ~270 nm) due to extended conjugation, unlike saturated nitriles .

Table 3: Hazard Comparison of Selected Nitriles

| Compound Name | GHS Hazard Codes | Precautionary Measures |

|---|---|---|

| (2,4-DCPh)(dimethylamino)acetonitrile | H302, H315 | Avoid inhalation; use PPE |

| O-2,4-DCPh-O,O-diethylphosphorothioate | H311, H410 | Toxic to aquatic life; handle in fume hood |

| 1-(2-(2,4-DCPh)pentyl)-1H-1,2,4-triazole | H318 | Causes eye damage; store in airtight containers |

Key Observations :

- Nitriles with dimethylamino groups generally exhibit moderate toxicity (e.g., skin irritation), whereas phosphorothioate derivatives pose higher environmental risks .

Biological Activity

(2,4-Dichlorophenyl)(dimethylamino)acetonitrile, with the molecular formula C10H10Cl2N2, is an organic compound notable for its applications in various fields of scientific research, including chemistry, biology, and pharmacology. This compound features a dichlorophenyl group and a dimethylamino group attached to an acetonitrile moiety. Its biological activity has garnered interest due to potential interactions with biological targets, such as enzymes and receptors.

The synthesis of (2,4-Dichlorophenyl)(dimethylamino)acetonitrile can be achieved through several methods, typically involving the reaction of dichlorobenzaldehyde with dimethylamine and a cyanide source under controlled conditions. The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : Due to the presence of the nitrile group.

- Oxidation and Reduction : Leading to various derivatives.

The biological activity of (2,4-Dichlorophenyl)(dimethylamino)acetonitrile is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction may lead to alterations in enzymatic activity or receptor function, resulting in various biological effects. The exact molecular targets depend on the specific application context.

Biological Activity

Research indicates that (2,4-Dichlorophenyl)(dimethylamino)acetonitrile exhibits a range of biological activities:

- Antimicrobial Properties : Investigated for its potential efficacy against various microbial pathogens.

- Antiviral Activity : Preliminary studies suggest potential antiviral effects.

- Neuroactive Effects : Similar compounds have shown neuroactivity, indicating possible applications in neurological research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of (2,4-Dichlorophenyl)(dimethylamino)acetonitrile against common bacterial strains. The results indicated that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Neuroactive Potential

Another investigation explored the neuroactive properties of compounds similar to (2,4-Dichlorophenyl)(dimethylamino)acetonitrile. The study revealed that these compounds could modulate neurotransmitter release in vitro.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (2-Chlorophenyl)(dimethylamino)acetonitrile | Contains one chlorine atom | Antimicrobial | Less potent than dichloro variant |

| (3,4-Dichlorophenyl)(dimethylamino)acetamide | Contains amide instead of nitrile | Neuroactive | Different functional group |

| (2,6-Dichlorophenyl)(dimethylamino)ethanol | Alcohol instead of nitrile | Antimicrobial | Alcoholic functional group changes properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.